4-(4-Cyano-2-methoxyphenoxy)butanoic acid
Overview
Description
4-(4-Cyano-2-methoxyphenoxy)butanoic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. This compound is primarily used in biochemical and proteomics research. It is known for its unique structure, which includes a cyano group (-CN) and a methoxy group (-OCH3) attached to a benzene ring, further connected to a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-2-methoxyphenol and butanoic acid chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cyano-2-methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)butanoic acid.
Reduction: 4-(4-Amino-2-methoxyphenoxy)butanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Cyano-2-methoxyphenoxy)butanoic acid is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Cyano-2-methoxyphenoxy)butanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(4-Cyano-2-methoxyphenoxy)butanoic acid is unique due to its specific combination of functional groups. Similar compounds include:
4-(2-Methoxyphenoxy)butanoic acid: Lacks the cyano group.
4-(4-Cyanophenoxy)butanoic acid: Lacks the methoxy group.
4-(4-Cyano-2-hydroxyphenoxy)butanoic acid: Lacks the methoxy group and has a hydroxyl group instead.
Properties
IUPAC Name |
4-(4-cyano-2-methoxyphenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXACKLUACWSJRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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